3-Butylcyclopentan-1-amine

Description

Overview of Cycloalkylamine Significance in Contemporary Organic Chemistry

Cycloalkylamines are a class of organic compounds characterized by the presence of a cycloalkyl group attached to an amino group. nbinno.comwikipedia.org This structural motif is of considerable interest in modern organic chemistry due to its prevalence in a wide array of biologically active molecules and its utility as a synthetic intermediate. The incorporation of a cycloalkylamine framework can significantly influence a molecule's pharmacological properties, including its efficacy and safety profile.

In medicinal chemistry, the cycloalkylamine scaffold is found in various therapeutic agents. google.com For instance, some cycloalkylamines have been investigated as monoamine reuptake inhibitors for the treatment of central nervous system (CNS) disorders. google.com The three-dimensional structure of the cycloalkyl group can provide a rigid scaffold that allows for precise orientation of functional groups, which is crucial for specific interactions with biological targets like enzymes and receptors. nbinno.comreddit.com Furthermore, chiral amines, a category that includes many substituted cycloalkylamines, are vital building blocks in the pharmaceutical industry, as the stereochemistry of a molecule can dictate its biological activity. nbinno.comresearchgate.net It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment. york.ac.ukacs.org

Positioning of 3-Butylcyclopentan-1-amine within the Landscape of Substituted Cyclopentanamines

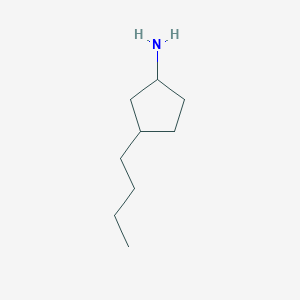

This compound belongs to the family of substituted cyclopentanamines. Its structure consists of a five-membered cyclopentane (B165970) ring, which is a common carbocyclic system in natural products and medicinal compounds. researchgate.net This ring is substituted with two functional groups: an amino group (-NH2) at the 1-position and a butyl group (-C4H9) at the 3-position.

The presence of the butyl group, a non-polar alkyl chain, is expected to increase the lipophilicity of the molecule compared to unsubstituted cyclopentanamine. This property can influence its solubility and ability to cross biological membranes. The amino group provides a site for further chemical modification and is responsible for the basicity of the compound. The relative positions of the butyl and amino groups on the cyclopentane ring can result in cis and trans stereoisomers, each with a unique three-dimensional shape that could lead to different biological activities.

Academic Research Trajectories and Objectives for this compound Studies

While specific research on this compound is not extensively documented, its structural features suggest several potential avenues for academic investigation. A primary objective would be the exploration of its potential as a scaffold in drug discovery. Research could be directed towards synthesizing and evaluating derivatives of this compound for various biological targets. Given the history of related cycloalkylamines, initial studies might focus on its activity as a monoamine reuptake inhibitor or its potential as an anesthetic agent. google.comwikipedia.org

Another research trajectory could involve its use as a building block in the synthesis of more complex molecules. The primary amine functionality allows for a variety of chemical transformations, making it a potentially valuable intermediate for accessing novel chemical space. Studies could focus on developing efficient and stereoselective synthetic routes to this compound and its derivatives. Furthermore, the compound could be investigated as a ligand in coordination chemistry or as a monomer in the synthesis of specialized polymers, where the cycloalkyl group could impart unique thermal and mechanical properties. longdom.org

Predicted Physicochemical Properties of this compound

In the absence of experimentally determined data, computational methods provide valuable estimates of the physicochemical properties of a molecule. The following table presents predicted data for this compound, generated using the Chemicalize platform by ChemAxon.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C9H19N |

| Molecular Weight | 141.26 g/mol |

| pKa (strongest basic) | 10.66 |

| logP | 2.99 |

| Polar Surface Area | 26.02 Ų |

| Number of Hydrogen Bond Donors | 1 |

| Number of Hydrogen Bond Acceptors | 1 |

| Rotatable Bond Count | 4 |

| Refractivity | 45.7 m³/mol |

| Polarizability | 18.5 ų |

Note: The data in this table is computationally predicted by Chemicalize and has not been experimentally verified.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-butylcyclopentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-2-3-4-8-5-6-9(10)7-8/h8-9H,2-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCYLFJZMWUTIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Systematic Nomenclature and Advanced Stereochemical Characterization of 3 Butylcyclopentan 1 Amine

IUPAC Nomenclature for 3-Butylcyclopentan-1-amine and its Isomeric Forms

The systematic naming of this compound and its isomers is governed by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). The base name, "cyclopentan-1-amine," indicates a five-membered carbon ring (cyclopentane) with a primary amine group (-NH₂) attached. The numbering of the ring begins at the carbon atom bonded to the amine group, designating it as position 1. The butyl group is located at the third carbon atom, hence "3-butyl."

This compound exhibits stereoisomerism due to the presence of two stereocenters, at carbon-1 and carbon-3. This gives rise to geometric isomers (cis and trans) and optical isomers (enantiomers). The relative orientation of the butyl group and the amine group on the cyclopentane (B165970) ring is designated by the prefixes cis- (on the same side) or trans- (on opposite sides).

Furthermore, the absolute configuration at each stereocenter is described using the Cahn-Ingold-Prelog (CIP) priority rules, assigning R (from the Latin rectus, for right) or S (from the Latin sinister, for left) descriptors. wikipedia.orgchemistrysteps.comlibretexts.org This leads to a comprehensive and unambiguous nomenclature for each stereoisomer.

The isomeric forms are therefore systematically named as follows:

(cis)-3-Butylcyclopentan-1-amine

(trans)-3-Butylcyclopentan-1-amine

Each of these geometric isomers has a corresponding enantiomer, leading to the following specific IUPAC names with stereochemical descriptors:

(1R,3S)-3-Butylcyclopentan-1-amine

(1S,3R)-3-Butylcyclopentan-1-amine

(1R,3R)-3-Butylcyclopentan-1-amine

(1S,3S)-3-Butylcyclopentan-1-amine

The following interactive data table summarizes the IUPAC nomenclature for the various isomeric forms of this compound.

| Isomeric Form | Full IUPAC Name |

| cis isomer (enantiomeric pair) | (cis)-3-Butylcyclopentan-1-amine |

| trans isomer (enantiomeric pair) | (trans)-3-Butylcyclopentan-1-amine |

| Specific cis enantiomer | (1R,3S)-3-Butylcyclopentan-1-amine |

| Specific cis enantiomer | (1S,3R)-3-Butylcyclopentan-1-amine |

| Specific trans enantiomer | (1R,3R)-3-Butylcyclopentan-1-amine |

| Specific trans enantiomer | (1S,3S)-3-Butylcyclopentan-1-amine |

Elucidation of Stereoisomers and Stereochemical Descriptors

This compound possesses two chiral centers at positions C1 and C3. The maximum number of possible stereoisomers is therefore 2n, where n is the number of chiral centers, resulting in four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers.

The cis isomer has the amine and butyl groups on the same face of the cyclopentane ring. This configuration results in a pair of enantiomers: (1R,3S)-3-butylcyclopentan-1-amine and (1S,3R)-3-butylcyclopentan-1-amine. These two molecules are non-superimposable mirror images of each other.

The trans isomer has the amine and butyl groups on opposite faces of the ring. This configuration also gives rise to a pair of enantiomers: (1R,3R)-3-butylcyclopentan-1-amine and (1S,3S)-3-butylcyclopentan-1-amine. These are also non-superimposable mirror images.

The assignment of the R and S descriptors at each chiral center is determined by the Cahn-Ingold-Prelog (CIP) priority rules. For C1, the priority of the substituents is: -NH₂ > -C(5)H₂- > -C(2)H₂- > -H. For C3, the priority is: -CH₂(CH₂)₂CH₃ > -C(4)H₂- > -C(2)H₂- > -H. The orientation of the lowest priority group (hydrogen) determines the assignment of R or S based on the sequence of the remaining three groups in descending order of priority. chemistrysteps.comlibretexts.orgtru.ca

The relationship between the different stereoisomers is summarized in the table below.

| Stereoisomer 1 | Stereoisomer 2 | Relationship |

| (1R,3S)-3-Butylcyclopentan-1-amine | (1S,3R)-3-Butylcyclopentan-1-amine | Enantiomers |

| (1R,3R)-3-Butylcyclopentan-1-amine | (1S,3S)-3-Butylcyclopentan-1-amine | Enantiomers |

| (1R,3S)-3-Butylcyclopentan-1-amine | (1R,3R)-3-Butylcyclopentan-1-amine | Diastereomers |

| (1R,3S)-3-Butylcyclopentan-1-amine | (1S,3S)-3-Butylcyclopentan-1-amine | Diastereomers |

| (1S,3R)-3-Butylcyclopentan-1-amine | (1R,3R)-3-Butylcyclopentan-1-amine | Diastereomers |

| (1S,3R)-3-Butylcyclopentan-1-amine | (1S,3S)-3-Butylcyclopentan-1-amine | Diastereomers |

In-depth Conformational Analysis of the Cyclopentane Ring and Amine Substituent

The cyclopentane ring is not planar. A planar conformation would lead to significant torsional strain due to the eclipsing of all carbon-hydrogen bonds. To alleviate this strain, the ring puckers into non-planar conformations. libretexts.orgdalalinstitute.com The two most common puckered conformations are the "envelope" (Cs symmetry) and the "half-chair" or "twist" (C₂ symmetry) conformations. stackexchange.com In unsubstituted cyclopentane, these conformations rapidly interconvert through a process known as pseudorotation, with a very low energy barrier between them. scribd.comyoutube.com

In substituted cyclopentanes, such as this compound, the substituents influence the conformational equilibrium. The bulky butyl group and the amine group will preferentially occupy positions that minimize steric interactions.

Theoretical calculations and experimental studies on substituted cyclopentanes have shown that substituents tend to favor equatorial-like positions over axial-like positions to reduce steric strain. stackexchange.comworldscientific.com In the envelope conformation, there are three equatorial-like positions and two axial-like positions. In the half-chair conformation, there are also equatorial-like and axial-like positions.

For this compound, the conformational preference will be a balance between minimizing the steric hindrance of both the butyl and amine groups. In the cis isomer, both groups are on the same side of the ring. A likely low-energy conformation would place both substituents in pseudo-equatorial positions. In the trans isomer, the substituents are on opposite sides, and a conformation with both groups in pseudo-equatorial positions is also expected to be favored.

The exact energy differences between the various conformations can be determined through computational chemistry methods, such as molecular mechanics or quantum mechanical calculations, and can be studied experimentally using techniques like NMR spectroscopy and X-ray crystallography.

The n-butyl group itself is conformationally flexible, with rotation possible around its carbon-carbon single bonds. The most stable conformation of the n-butyl chain is the all-staggered, or anti, conformation. askiitians.combyjus.com Rotations around the C-C bonds can lead to higher energy gauche conformations, where there is increased steric interaction between parts of the alkyl chain. pbworks.comchemistrysteps.com

Advanced Synthetic Methodologies and Strategies for 3 Butylcyclopentan 1 Amine

Historical Evolution of Synthetic Routes to Substituted Cyclopentanamines

The synthesis of functionalized cyclopentane (B165970) rings has been a long-standing objective in organic chemistry. Early methods often relied on intramolecular cyclization reactions, such as the Dieckmann condensation of adipic esters to form a cyclopentanone (B42830) ring, which could then be further functionalized. Another classical approach involved the cyclization of 1,5-dihalopentanes. While foundational, these methods often lacked efficiency and stereocontrol, particularly for constructing polysubstituted rings.

The latter half of the 20th century saw the development of more sophisticated strategies. Cycloaddition reactions, particularly the [3+2] cycloaddition, emerged as powerful tools for constructing five-membered rings with good control over regioselectivity. Radical-mediated cyclizations also provided a versatile entry into the cyclopentane core. psu.edu

More recently, the field has been revolutionized by transition-metal-catalyzed reactions. Innovations such as ring-closing metathesis (RCM), domino reactions, and catalytic hydroalkylation have provided highly efficient and stereoselective pathways to complex cyclopentane structures. organic-chemistry.org For instance, domino sequences involving rhodium and scandium catalysis have been developed to generate highly functionalized cyclopentanes with multiple stereocenters in a single, continuous process. researchgate.netemory.edu These modern methods represent a significant leap forward, enabling the construction of specific stereoisomers of substituted cyclopentanamines that were previously difficult to access.

Total Synthesis of 3-Butylcyclopentan-1-amine

The total synthesis of this compound can be approached through several strategic pathways, leveraging both established and contemporary synthetic methods. The core challenge lies in the controlled installation of the butyl group and the amine functionality onto the cyclopentane scaffold.

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of this compound suggests several logical disconnection points. The most straightforward approach involves disconnecting the carbon-nitrogen bond of the amine, a common strategy in amine synthesis. youtube.com This leads back to a key intermediate, 3-butylcyclopentanone (B8716900). This ketone can be synthesized and then converted to the target amine via reductive amination.

A second disconnection strategy targets the C-C bond between the cyclopentane ring and the butyl group. This approach would involve the alkylation of a suitable cyclopentanone or cyclopentene (B43876) precursor. This strategy is particularly useful if stereocontrol is desired at the C3 position during the C-C bond formation step.

| Disconnection Strategy | Key Intermediate | Forward Synthesis Reaction |

| C-N Bond Disconnection | 3-Butylcyclopentanone | Reductive Amination or Oxime Reduction |

| C-C Bond Disconnection | Cyclopentenone | Conjugate Addition (Michael Addition) |

This table outlines the primary retrosynthetic approaches to this compound.

Established and Emerging Synthetic Pathways to the Cyclopentane Core

The construction of the substituted cyclopentane core is the cornerstone of the synthesis. Several robust methods are available.

Established Methods:

Conjugate Addition to Cyclopentenone: One of the most reliable methods to introduce the butyl group at the 3-position is through a 1,4-conjugate addition (Michael addition) of a butyl organometallic reagent (e.g., lithium dibutylcuprate) to cyclopentenone. This method is highly effective for forming the C-C bond and typically results in the thermodynamically favored trans stereochemistry between the incoming group and any existing substituents.

Alkylation of Cyclopentanone Enolates: Direct alkylation of a cyclopentanone enolate with a butyl halide is another classic approach. However, this method can suffer from issues with regioselectivity (C2 vs. C3 alkylation if the starting material is unsymmetrical) and polyalkylation.

Emerging Methods:

Domino Reactions: Modern synthetic chemistry has seen the rise of domino or cascade reactions, which form multiple bonds in a single operation. A sequence involving an oxy-Cope rearrangement followed by an intramolecular ene reaction can generate highly functionalized cyclopentanes stereoselectively. researchgate.netemory.edu

Radical Cycloadditions: Free-radical-mediated additions of functionalized alkenes to vinylcyclopropanes offer another pathway to substituted cyclopentane rings. psu.edu

Catalytic [3+2] Cycloadditions: The cycloaddition of cyclopropyl (B3062369) ketones with alkenes, catalyzed by transition metals like titanium, can form polysubstituted cyclopentanes with excellent diastereo- and enantioselectivity. organic-chemistry.org

| Method | Description | Key Advantages |

| Conjugate Addition | Addition of an organocuprate to an α,β-unsaturated ketone. | High efficiency, good for 1,4-functionalization. |

| Domino Reaction | A multi-step reaction sequence where subsequent steps occur without adding new reagents. researchgate.net | High atom economy, stereocontrol. researchgate.netemory.edu |

| Radical Cycloaddition | Formation of the ring via radical intermediates. psu.edu | Mild reaction conditions, good functional group tolerance. |

| Catalytic [3+2] Cycloaddition | A metal-catalyzed reaction between a three-atom and a two-atom component. organic-chemistry.org | High stereoselectivity. |

This table compares various synthetic pathways for constructing the substituted cyclopentane core.

Precursor Synthesis and Starting Material Considerations

The choice of starting material is critical for an efficient synthesis. For the synthesis of this compound, readily available and inexpensive compounds are preferred.

Cyclopentenone: This is an ideal precursor for the conjugate addition route. It is commercially available and serves as a versatile building block for introducing substituents at the 3-position of the cyclopentane ring.

Cyclopentanone: As a starting point for enolate alkylation, cyclopentanone is a fundamental and widely available chemical.

Glutaraldehyde: This dialdehyde (B1249045) can be used to construct the cyclopentane ring itself through intramolecular aldol (B89426) condensation reactions, followed by further functionalization.

The synthesis of the key intermediate, 3-butylcyclopentanone, would typically proceed by the conjugate addition of lithium dibutylcuprate to cyclopentenone in a suitable solvent like diethyl ether at low temperatures.

Stereoselective Synthesis of this compound

This compound possesses two stereocenters at positions C1 and C3. Therefore, up to four stereoisomers can exist (cis and trans diastereomers, each as a pair of enantiomers). Controlling the relative and absolute stereochemistry is a key challenge in advanced synthesis.

Diastereoselective Approaches to this compound

Diastereoselectivity refers to the control of the relative stereochemistry between the C1-amine and the C3-butyl group. The two primary diastereomers are cis-3-butylcyclopentan-1-amine and trans-3-butylcyclopentan-1-amine.

A common strategy to achieve diastereoselectivity involves the stereocontrolled reduction of an intermediate. Starting from 3-butylcyclopentanone, the synthesis can proceed via two main pathways:

Reductive Amination: The direct reaction of 3-butylcyclopentanone with ammonia (B1221849) or an ammonia equivalent in the presence of a reducing agent (e.g., sodium cyanoborohydride). The stereochemical outcome depends on the steric hindrance posed by the butyl group. Hydride delivery to the intermediate imine will generally occur from the less hindered face, which often leads to a preference for the trans product, where the two bulky groups (butyl and amino) are on opposite sides of the ring.

Oxime Formation and Reduction: The ketone can be converted to 3-butylcyclopentanone oxime. Subsequent reduction of the oxime (e.g., with catalytic hydrogenation using PtO₂ or with a dissolving metal reduction like sodium in ethanol) yields the amine. The stereoselectivity of this reduction can be influenced by the choice of catalyst and reaction conditions, but again, the trans isomer is often the major product due to thermodynamic stability.

Enantioselective Strategies, Including Asymmetric Catalysis and Chiral Auxiliary Methods

Enantioselective synthesis is paramount for producing specific stereoisomers of this compound, thereby avoiding the formation of a mixture of isomers that may have different physiological effects. Key strategies in this domain include asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric Catalysis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product, making it an efficient and atom-economical approach. This method can be applied to either form the cyclopentane ring itself or to functionalize a pre-existing ring with high enantioselectivity.

Metal-Catalyzed Reactions: Transition metals like palladium, rhodium, and iridium are central to many asymmetric transformations. For instance, a powerful approach for constructing the cyclopentane ring with multiple stereocenters is a metal-catalyzed asymmetric formal [3+2]-cycloaddition between a 1,3-dipole and an olefin. nih.gov This method could assemble the core structure of this compound in a single, highly controlled step. Similarly, asymmetric hydrogenation or reductive amination of a prochiral precursor, such as 3-butylcyclopentanone, using a chiral transition metal complex can introduce the amine group with high stereocontrol. researchgate.net

Organocatalysis: In recent years, organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a powerful alternative to metal-based systems. rsc.orgencyclopedia.pub These catalysts can activate substrates through mechanisms like enamine or iminium ion formation. encyclopedia.pub An organocatalytic domino reaction, for example, could rapidly construct a fully substituted cyclopentane core from simple starting materials in a single pot, creating multiple C-C bonds and stereocenters with high precision. nih.gov

Table 1: Overview of Asymmetric Catalysis Strategies

| Catalytic Approach | Catalyst Type | Key Reaction | Potential Application for this compound |

|---|---|---|---|

| Metal Catalysis | Chiral Palladium Complex | Asymmetric [3+2] Cycloaddition | Enantioselective formation of the substituted cyclopentane ring. nih.gov |

| Chiral Ruthenium Complex | Asymmetric Reductive Amination | Stereoselective conversion of 3-butylcyclopentanone to the target amine. researchgate.net |

| Organocatalysis | Chiral Primary/Secondary Amines (e.g., Proline derivatives) | Michael Addition / Domino Reaction | Asymmetric construction of the cyclopentane ring with defined stereocenters. nih.govresearchgate.net |

Chiral Auxiliary Methods

The use of a chiral auxiliary involves temporarily incorporating a chiral molecule into a synthetic route to direct the stereochemical outcome of subsequent reactions. wikipedia.org The auxiliary acts as a "chiral director" and is removed once its purpose is served, ideally to be recovered and reused.

For the synthesis of this compound, a chiral auxiliary could be attached to a cyclopentane precursor. This would guide the diastereoselective addition of the butyl group and the introduction of the amine functionality (or a precursor). For example, an achiral cyclopentenone could be condensed with a chiral auxiliary, such as a derivative of menthol (B31143) or a chiral oxazolidinone. wikipedia.orgacs.org The steric bulk of the auxiliary would then shield one face of the molecule, forcing reagents to attack from the opposite, less hindered face, thus ensuring a specific stereochemical outcome. After the key stereocenters are set, the auxiliary is cleaved to yield the enantiomerically enriched product. acs.org

Table 2: Common Chiral Auxiliaries and Their Application

| Chiral Auxiliary | Auxiliary Class | Typical Attachment | Removal Condition |

|---|---|---|---|

| Evans' Auxiliaries | Oxazolidinones | Acylation to form an N-acyl derivative | Hydrolysis (acidic or basic), Reductive cleavage (e.g., LiBH₄) |

| Oppolzer's Sultam | Camphorsultam | Acylation to form an N-acyl derivative | Hydrolysis (e.g., LiOH/H₂O₂) |

| Enders' Reagents | SAMP/RAMP Hydrazones | Condensation with a ketone or aldehyde | Ozonolysis or acidic cleavage |

Chiral Pool Synthesis and Derivatization from Naturally Occurring Precursors

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure compounds from nature as starting materials. escholarship.org This approach leverages the inherent chirality of natural products like amino acids, sugars, and terpenes to build complex chiral molecules.

A plausible chiral pool approach to this compound could begin with a biomass-derived precursor. Furfural (B47365), a compound produced from agricultural waste, is a key platform chemical that can be converted into cyclopentanone derivatives. acs.orgmdpi.com While furfural itself is achiral, it can be transformed into chiral intermediates. For instance, the Piancatelli rearrangement of furfuryl alcohol can produce 4-hydroxycyclopent-2-enone, which can then be subjected to enzymatic resolution or asymmetric hydrogenation to create a chiral building block. maastrichtuniversity.nl This chiral cyclopentenone could then serve as a scaffold for the introduction of the butyl group (e.g., via conjugate addition) and subsequent conversion of the ketone to an amine, with the stereochemistry guided by the existing chiral center.

Sustainable and Innovative Synthetic Approaches for this compound and its Derivatives

Modern synthetic chemistry places a strong emphasis on developing methods that are not only efficient but also environmentally benign and scalable. For a molecule like this compound, this involves adopting green chemistry principles, exploring continuous manufacturing processes like flow chemistry, and leveraging the power of catalysis.

Applications of Green Chemistry Principles in Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes by focusing on aspects such as waste reduction, use of renewable resources, and energy efficiency. mdpi.com

Renewable Feedstocks: A key green strategy for synthesizing the cyclopentane core is to start from biomass instead of petroleum. As mentioned, furfural can be catalytically converted to cyclopentanone. researchgate.netacs.org This process often uses water as a solvent and can be performed over reusable heterogeneous catalysts, aligning with several green chemistry principles. researchgate.netacs.org

Catalysis over Stoichiometric Reagents: The use of catalytic methods (metal-, organo-, or biocatalysis) is inherently greener than using stoichiometric reagents because it minimizes waste. Biocatalysis, which employs enzymes, is particularly advantageous as enzymes operate under mild conditions (temperature and pH) and in aqueous media, and they offer exceptionally high selectivity. mdpi.com Engineered transaminase enzymes, for example, are highly effective for converting ketones into chiral amines. nih.gov

Safer Solvents: A significant portion of chemical waste comes from volatile organic solvents. Green chemistry encourages the use of safer alternatives like water, supercritical fluids, or even solvent-free reaction conditions. mdpi.com The synthesis of cyclopentanone from furfural has been successfully demonstrated in water, showcasing a viable green route. mdpi.com

Table 3: Green Chemistry Principles in the Synthesis of this compound

| Green Chemistry Principle | Application Strategy | Example |

|---|---|---|

| Renewable Feedstocks | Use of biomass-derived starting materials | Synthesis of the cyclopentanone core from furfural. researchgate.netacs.org |

| Atom Economy | Employing catalytic reactions | Asymmetric catalysis for ring formation or functionalization. |

| Less Hazardous Synthesis | Use of biocatalysts | Enzymatic reductive amination of 3-butylcyclopentanone. nih.gov |

| Safer Solvents & Auxiliaries | Replacing volatile organic solvents with water | Aqueous-phase hydrogenation of furfural derivatives. mdpi.com |

| Design for Energy Efficiency | Reactions at ambient temperature and pressure | Organocatalytic and biocatalytic transformations. encyclopedia.pubmdpi.com |

Flow Chemistry Methodologies for Efficient Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include enhanced safety (small reaction volumes), better heat and mass transfer, improved reproducibility, and straightforward scalability. nih.govmdpi.com

For the synthesis of this compound, a multi-step sequence could be designed in a continuous flow setup. For example, the catalytic hydrogenation of a nitrile precursor or the reductive amination of 3-butylcyclopentanone could be performed by flowing the substrate solution through a heated tube or column packed with a heterogeneous catalyst (a "packed-bed" reactor). researchgate.net This approach allows for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purities than batch methods. researchgate.net Subsequent reaction steps, such as protection or derivatization of the amine, could be integrated into the same flow system, creating a streamlined and automated manufacturing process. uc.pt

Catalytic Transformations (e.g., Transition Metal, Organocatalysis) in the Synthesis of Cyclopentanamines

Catalysis is the cornerstone of modern, efficient synthesis of complex molecules like substituted cyclopentanamines.

Transition Metal Catalysis: Transition metals are exceptionally versatile for forming both carbon-carbon and carbon-nitrogen bonds. rsc.orgresearchgate.net The synthesis of this compound can leverage this in several ways:

C-N Bond Formation: The most direct route to the amine is the reductive amination of 3-butylcyclopentanone. Catalysts based on ruthenium, rhodium, or nickel are highly effective for this transformation. researchgate.net Direct C-H amination, an advanced strategy where a C-H bond is directly converted to a C-N bond, could also be envisioned using iridium or rhodium catalysts. nih.gov

C-C Bond Formation: The cyclopentane ring itself can be constructed using transition metal catalysis. Rhodium-catalyzed intramolecular hydroacylation or palladium-catalyzed cycloaddition reactions are powerful methods for forming five-membered rings. nih.govorganic-chemistry.org More advanced strategies involve the catalytic activation of C-C bonds in cyclopentanones to enable further functionalization. nih.govnih.gov

Organocatalysis: Asymmetric organocatalysis provides a metal-free pathway to enantiomerically pure cyclopentane derivatives. beilstein-journals.org Chiral primary or secondary amines, such as proline and its derivatives, can catalyze Michael addition reactions to form substituted cyclopentanes. beilstein-journals.org For example, an organocatalyst could facilitate the conjugate addition of a butyl-containing nucleophile to a cyclopentenone, followed by an intramolecular reaction to close the ring or add further functionality, all with a high degree of stereocontrol. nih.govresearchgate.net Bifunctional catalysts, such as chiral thioureas, that activate both the nucleophile and the electrophile through hydrogen bonding, are particularly effective in controlling the stereochemistry of such transformations. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 3 Butylcyclopentan 1 Amine

Reactions Involving the Cyclopentane (B165970) Ring System

While the amine group is the primary site of reactivity, the cyclopentane ring can also participate in chemical transformations, although this often requires specific reagents and conditions.

The direct functionalization of C-H bonds on the cyclopentane ring of 3-Butylcyclopentan-1-amine is a challenging but potentially powerful transformation. C-H activation strategies often rely on transition metal catalysts and, in many cases, the presence of a directing group to achieve regioselectivity. The amine functionality in this compound could potentially serve as such a directing group, guiding the catalyst to activate a specific C-H bond on the ring, likely at the C2 or C5 position due to the formation of a stable five- or six-membered metallacyclic intermediate.

Ring-opening reactions of the cyclopentane ring in this compound are not common due to the relative stability of five-membered rings. Such reactions are more prevalent in strained ring systems like cyclopropanes and cyclobutanes.

However, ring-expansion reactions of cycloalkylamines are known, most notably the Tiffeneau-Demjanov rearrangement. wikipedia.org This reaction typically involves the diazotization of a vicinal amino alcohol or an aminomethylcycloalkane with nitrous acid to form a diazonium ion. The subsequent loss of nitrogen gas generates a carbocation, which can then undergo a 1,2-alkyl shift, leading to a ring-expanded product. For example, the treatment of (aminomethyl)cyclopentane with nitrous acid can lead to the formation of cyclohexanol. While this compound is not a vicinal amino alcohol, under diazotization conditions, it would form a cyclopentyl cation that could potentially undergo rearrangement, though this is less predictable than the classical Tiffeneau-Demjanov rearrangement.

Ring expansion can also be achieved through other methods, such as the Buchner ring expansion, which involves the reaction of a carbene with an aromatic ring, followed by an electrocyclic ring-opening. nih.gov While not directly applicable to a saturated cyclopentane ring, it illustrates a strategy for ring expansion. The potential for ring expansion of the cyclopentane in this compound would likely require conversion to a suitable precursor that can generate a carbocation or a reactive intermediate adjacent to the ring.

Lack of Specific Research Data Precludes Detailed Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the specific research concerning the chemical reactivity and degradation pathways of this compound. Despite extensive searches for detailed kinetic and mechanistic studies, no specific scholarly articles, patents, or in-depth research findings dedicated to this particular compound could be located. The user's request for a detailed article with data tables on the kinetic and mechanistic transformations, as well as the chemical stability and degradation of this compound, cannot be fulfilled due to the absence of this specific information in the public domain.

General information on the reactivity of primary amines and cyclic amines is available. For instance, primary amines are known to undergo a variety of reactions, such as N-alkylation, N-acylation, and reactions with carbonyl compounds to form imines. The cyclopentyl ring can also participate in various chemical transformations. However, without specific studies on this compound, any discussion of its reactivity, reaction kinetics, or mechanistic pathways would be speculative and not based on the "detailed research findings" required by the user.

Similarly, while there is research on the degradation of various classes of amines, particularly in contexts like carbon capture technologies and atmospheric chemistry, this research does not specifically address this compound. Studies on the oxidative and thermal degradation of other cyclic amines suggest that the stability and degradation pathways are highly dependent on the specific structure of the molecule, including the nature and position of substituents. Extrapolating these general findings to this compound would not provide the scientifically accurate and specific data requested.

Advanced Spectroscopic and Analytical Research Methodologies for 3 Butylcyclopentan 1 Amine

High-Resolution Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

High-resolution spectroscopic techniques are indispensable for probing the molecular architecture of 3-Butylcyclopentan-1-amine. These methods provide detailed information on atomic connectivity, spatial arrangement, and intermolecular interactions.

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound, especially when it is present in complex mixtures resulting from synthesis or biological assays. While one-dimensional (1D) NMR spectra can provide initial structural information, complex mixtures often lead to overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), resolve these ambiguities by correlating different nuclei through bonds. nih.govbitesizebio.com

COSY experiments establish proton-proton (¹H-¹H) coupling networks, which are invaluable for identifying adjacent protons within the cyclopentyl ring and the butyl chain.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), aiding in the assignment of carbon signals.

In the context of a complex mixture, these multi-dimensional techniques allow for the selective identification and structural confirmation of this compound by tracing its unique spin systems, even in the presence of impurities or other reaction components. acs.orgnih.gov

Table 1: Illustrative 2D NMR Correlations for this compound

| NMR Experiment | Correlated Nuclei | Purpose in Structural Elucidation |

| COSY | ¹H - ¹H | Identifies neighboring protons in the cyclopentyl ring and butyl chain. |

| HSQC | ¹H - ¹³C (direct) | Assigns carbon signals based on their attached protons. |

| HMBC | ¹H - ¹³C (long-range) | Confirms the connectivity between the butyl group and the cyclopentyl ring. |

| NOESY | ¹H - ¹H (through space) | Provides information on the spatial proximity of protons, aiding in conformational analysis. |

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides critical insights into the functional groups and intermolecular interactions of this compound, particularly hydrogen bonding. labmanager.com As a primary amine, the N-H bonds are central to its chemical behavior and can act as hydrogen bond donors.

In FTIR and Raman spectra of this compound, characteristic vibrational modes are observed. The N-H stretching vibrations of a primary amine typically appear as two bands in the region of 3300-3500 cm⁻¹. libretexts.orgspectroscopyonline.com The presence of intermolecular hydrogen bonding in the condensed phase (liquid or solid) leads to a broadening and a shift to lower frequencies of these N-H stretching bands compared to the gas phase or dilute solutions in non-polar solvents. aip.orgacs.org

The N-H bending (scissoring) vibration is typically observed around 1590-1650 cm⁻¹. aip.org The C-N stretching vibration of aliphatic amines is found in the 1000-1250 cm⁻¹ region. libretexts.orgaip.org Analysis of the shifts and shapes of these bands under varying conditions (e.g., concentration, solvent, temperature) can provide detailed information about the nature and strength of hydrogen bonding and other intermolecular interactions.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Information Provided |

| N-H Asymmetric Stretch | 3400 - 3500 | Presence of primary amine group. |

| N-H Symmetric Stretch | 3300 - 3400 | Presence of primary amine group. |

| C-H Stretch (aliphatic) | 2850 - 3000 | Presence of alkyl (butyl and cyclopentyl) groups. |

| N-H Bend (Scissoring) | 1590 - 1650 | Confirmation of primary amine. |

| C-N Stretch | 1000 - 1250 | Information on the carbon-nitrogen bond. |

| N-H Wag | 750 - 850 | Further confirmation of primary amine. |

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for studying the stereochemical aspects of chiral molecules like this compound. These techniques measure the differential interaction of chiral molecules with left and right circularly polarized light. fiveable.melibretexts.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. libretexts.orgjasco-global.com The resulting ORD curve can be used to determine the enantiomeric purity of a sample. A racemic mixture will show no optical rotation, while an excess of one enantiomer will result in a net rotation.

Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light as a function of wavelength. libretexts.orgjasco-global.com The resulting CD spectrum is characteristic of a particular enantiomer and its conformation. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the absolute configuration of the stereocenters.

For this compound, which lacks a strong chromophore, derivatization with a chromophoric agent may be necessary to obtain a measurable CD signal in the accessible UV-Vis region. Alternatively, vibrational circular dichroism (VCD), which measures the differential absorption of polarized infrared light, can be used to determine the absolute configuration without derivatization. acs.org By comparing the experimentally measured CD or VCD spectrum with spectra predicted by quantum chemical calculations for a known absolute configuration, the absolute stereochemistry of this compound can be unambiguously determined. nih.govmdpi.com

Table 3: Application of Chiroptical Spectroscopy to this compound

| Technique | Principle | Application |

| ORD | Wavelength-dependent rotation of plane-polarized light. libretexts.org | Determination of enantiomeric purity. |

| CD | Differential absorption of left and right circularly polarized light. libretexts.org | Determination of absolute configuration and conformational analysis. |

| VCD | Differential absorption of left and right circularly polarized infrared light. acs.org | Determination of absolute configuration without derivatization. |

Advanced Chromatographic Methods for Separation and Purification Research

Chromatographic techniques are fundamental for the separation, purification, and analytical assessment of this compound. Advanced methods are particularly crucial for resolving its enantiomers and for monitoring its synthesis and purity.

The separation of the enantiomers of this compound is a critical task, as different enantiomers can exhibit distinct biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. chromatographyonline.comcsfarmacie.cz This method employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation. eijppr.comresearchgate.net

Several types of CSPs are available, with polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based phases being particularly versatile for the separation of a wide range of chiral compounds, including amines. phenomenex.comnih.govspringernature.com The choice of the appropriate CSP and mobile phase is crucial for achieving optimal enantiomeric resolution. For basic compounds like this compound, the addition of acidic or basic modifiers to the mobile phase can significantly improve peak shape and separation. nih.gov

The development of a chiral HPLC method involves screening different CSPs and mobile phase compositions to find the conditions that provide the best separation factor (α) and resolution (Rs) for the enantiomers of this compound.

Table 4: Illustrative Parameters for Chiral HPLC Method Development for this compound

| Parameter | Options | Purpose |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel®, Chiralpak®), Macrocyclic glycopeptide-based (e.g., CHIROBIOTIC®) phenomenex.com | To provide a chiral environment for enantiomeric recognition. |

| Mobile Phase Mode | Normal Phase, Reversed Phase, Polar Organic Mode | To control the retention and selectivity of the separation. |

| Mobile Phase Composition | Hexane/Isopropanol, Acetonitrile/Water, Methanol | To fine-tune the separation. |

| Mobile Phase Additive | Trifluoroacetic acid (TFA), Diethylamine (DEA) | To improve peak shape and resolution for basic analytes. |

| Detector | UV, Mass Spectrometer (MS) | To detect the separated enantiomers. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and versatile technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. hidenanalytical.com

In the context of this compound research, GC-MS is invaluable for:

Reaction Monitoring: The progress of the synthesis of this compound can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them by GC-MS. This allows for the identification of reactants, intermediates, products, and byproducts, enabling the optimization of reaction conditions. hidenanalytical.com

Purity Assessment: GC-MS is an excellent tool for determining the chemical purity of a sample of this compound. agilent.com The high resolution of the GC column separates the target compound from any impurities, and the mass spectrometer provides their identification based on their mass spectra. Quantification of impurities can be achieved by using appropriate standards. For amines, derivatization with reagents such as isobutyl chloroformate or pentafluorobenzoyl chloride can improve chromatographic performance and detection limits. acs.orgnih.govresearchgate.net

The mass spectrum of this compound will exhibit a molecular ion peak corresponding to its molecular weight, as well as a characteristic fragmentation pattern that can be used for its unambiguous identification.

Table 5: Application of GC-MS in the Analysis of this compound

| Application | Information Obtained | Typical GC-MS Parameters |

| Reaction Monitoring | Identification of reactants, intermediates, and byproducts. | Column: Capillary column (e.g., DB-5ms). Injector Temp: 250 °C. Oven Program: Temperature gradient. Detector: Mass Spectrometer (EI mode). |

| Purity Assessment | Identification and quantification of impurities. | Column: High-resolution capillary column. Injector Temp: 250-280 °C. Oven Program: Optimized for separation of expected impurities. Detector: Mass Spectrometer (Scan and/or SIM mode). |

X-ray Crystallography for Precise Solid-State Structure Determination of Derivatives and Salts

X-ray crystallography stands as the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique is invaluable for elucidating the solid-state conformation and intermolecular interactions of derivatives and salts of this compound. While specific crystallographic data for this compound derivatives and salts are not widely available in published literature, the application of this methodology would provide unparalleled insights into their molecular architecture.

The process involves irradiating a single crystal of a this compound derivative or salt with a focused beam of X-rays. The subsequent diffraction pattern is collected and analyzed to generate an electron density map of the molecule, from which the atomic positions can be determined with high precision. This analysis yields fundamental crystallographic parameters that define the crystal lattice and the exact structure of the molecule within it.

Detailed Research Findings from Hypothetical Crystallographic Analysis

Should a suitable crystalline derivative or salt of this compound be subjected to single-crystal X-ray diffraction, a wealth of detailed structural information would be obtained. This would include:

Molecular Conformation: The precise conformation of the cyclopentane (B165970) ring (e.g., envelope or twist conformation) and the orientation of the butyl and amine substituents would be determined. This is crucial for understanding the steric and electronic properties of the molecule.

Bond Lengths and Angles: Exact measurements of all bond lengths (e.g., C-C, C-N) and angles within the molecule would be established, providing insight into the bonding characteristics.

Stereochemistry: For chiral derivatives, X-ray crystallography can unambiguously determine the absolute configuration of stereocenters.

Intermolecular Interactions: The analysis would reveal the nature and geometry of non-covalent interactions, such as hydrogen bonding involving the amine group, and van der Waals forces, which dictate the crystal packing.

Representative Crystallographic Data Table

While experimental data for this compound is not available, the following table illustrates the type of parameters that would be determined from an X-ray crystallographic study of a hypothetical salt, such as 3-Butylcyclopentan-1-ammonium Chloride.

| Parameter | Description | Hypothetical Value |

| Crystal System | The crystal system describes the symmetry of the crystal lattice. | Monoclinic |

| Space Group | The space group provides a complete description of the symmetry of the crystal. | P2₁/c |

| a (Å) | The length of the 'a' axis of the unit cell. | 10.5 |

| b (Å) | The length of the 'b' axis of the unit cell. | 8.2 |

| c (Å) | The length of the 'c' axis of the unit cell. | 12.1 |

| α (°) | The angle between the 'b' and 'c' axes. | 90 |

| β (°) | The angle between the 'a' and 'c' axes. | 105.3 |

| γ (°) | The angle between the 'a' and 'b' axes. | 90 |

| Volume (ų) | The volume of the unit cell. | 1002.5 |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density (g/cm³) | The calculated density of the crystal. | 1.18 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |

This detailed structural information is fundamental for structure-activity relationship (SAR) studies, in understanding the physicochemical properties of the solid form, and for computational modeling.

Theoretical and Computational Chemistry Studies on 3 Butylcyclopentan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for studying the energetics of molecules like 3-Butylcyclopentan-1-amine. DFT calculations can be employed to determine key thermodynamic and electronic properties. mdpi.com

Research Applications:

Molecular Energetics: DFT methods can be used to calculate the ground-state energy, heats of formation, and bond dissociation energies. For aliphatic amines, high-level composite methods such as Gaussian-4 (G4) have been used to assess and correct experimental enthalpies of formation by calculating gas-phase values. researchgate.net This approach could be applied to this compound to establish a reliable thermochemical profile.

Transition State Analysis: When studying potential reactions involving the amine group, DFT is used to locate and characterize the transition state structures. By calculating the energy barrier (activation energy) of a proposed reaction pathway, one can predict its feasibility and kinetics. For instance, DFT has been successfully used to map out the complex multi-step reaction mechanisms in the synthesis of cyclopentadiene derivatives, identifying rate-determining steps and the influence of different chemical groups. nih.gov

Below is an illustrative table of the types of electronic and energetic data that would be generated from a typical DFT analysis of this compound.

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital; indicates the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | 1.2 eV | Lowest Unoccupied Molecular Orbital; indicates the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 7.7 eV | Relates to the electronic excitability and chemical stability of the molecule. |

| Dipole Moment | 1.5 Debye | Measures the overall polarity of the molecule, influencing its intermolecular interactions. |

| Proton Affinity | 950 kJ/mol | The negative of the enthalpy change for the gas-phase reaction with a proton, quantifying basicity. |

| Heat of Formation (gas) | -120 kJ/mol | The standard enthalpy change for the formation of the compound from its elements in their standard states. |

Note: The values in this table are illustrative examples and not the result of actual published research on this compound.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide highly accurate results for electronic properties and geometries. researchgate.net

Research Applications:

High-Accuracy Properties: For smaller molecules or for benchmarking DFT results, ab initio methods are invaluable. They have been used to compute accurate proton affinities, heats of formation, and optimized geometries for a range of aliphatic amines, including cyclic structures like pyrrolidine and piperidine. acs.org

Electron Correlation Effects: These methods explicitly account for electron correlation, which is crucial for accurately describing dispersion forces and other weak interactions that influence molecular conformation and binding. Studies on various amine derivatives use ab initio calculations to compare theoretical data, such as interatomic bond lengths and spin densities, with experimental results. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes electronic structure, molecular modeling and dynamics simulations are used to explore the physical movements and conformational possibilities of molecules over time.

The flexibility of the butyl group and the puckering of the cyclopentane (B165970) ring mean that this compound can exist in multiple conformations. Identifying the most stable, low-energy conformers is critical for understanding its properties.

Research Applications:

Systematic Search: Molecular mechanics force fields are used to rapidly perform systematic or stochastic conformational searches. This process generates a large number of possible 3D structures.

Energy Minimization: Each generated structure is then subjected to geometry optimization to find the nearest local energy minimum. Subsequent high-level DFT or ab initio calculations can be used to refine the energies of the most stable conformers to determine their relative populations at a given temperature. Conformational analysis of substituted cycloalkanes, such as methyl-substituted cyclohexanes and cyclopentanes, has been extensively studied to understand how substituents affect the ring's preferred geometry. acs.org

The following table illustrates a hypothetical outcome of a conformational analysis for this compound, showing different orientations of the butyl and amine groups relative to the cyclopentane ring.

| Conformer ID | Butyl Group Orientation | Amine Group Orientation | Relative Energy (kJ/mol) | Predicted Population (298 K) |

| 1 | Equatorial | Equatorial | 0.00 | 75% |

| 2 | Equatorial | Axial | 4.5 | 15% |

| 3 | Axial | Equatorial | 8.0 | 8% |

| 4 | Axial | Axial | 12.0 | 2% |

Note: This table is a hypothetical representation to illustrate the expected results of a conformational analysis.

Molecular dynamics (MD) simulations model the atomic motions of a system over time by solving Newton's equations of motion. MD can provide insights into the dynamic behavior of this compound in different environments (e.g., in a solvent) and during a chemical reaction.

Research Applications:

Solvent Effects: MD simulations can show how solvent molecules arrange around the amine and alkyl parts of the molecule, which can influence its reactivity and conformational preferences.

Pathway Exploration: By combining MD with quantum mechanics (QM/MM methods), one can simulate a chemical reaction. This allows researchers to observe the dynamic evolution from reactants to products, including the transient intermediate structures that may not be detectable experimentally. Such simulations have been applied to study systems with flexible alkyl chains to understand how their motion and packing influence material properties. researchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) is a computational modeling approach that aims to correlate the structural or physicochemical properties of a set of compounds with their chemical reactivity or other properties. uliege.be

A QSRR model for a series of related aliphatic amines could be developed to predict a specific endpoint, such as basicity (pKa), chromatographic retention time, or reaction rate. researchgate.net The model is built by first calculating a set of numerical parameters, known as molecular descriptors, for each molecule in a training set. These descriptors quantify various aspects of the molecule's structure.

Potential Descriptors for a this compound QSRR Model:

Topological Descriptors: Quantify molecular branching, size, and shape (e.g., Wiener index, Kier & Hall indices).

Quantum Chemical Descriptors: Derived from DFT or ab initio calculations, such as HOMO/LUMO energies, partial atomic charges on the nitrogen atom, and dipole moment. nih.gov

Steric Descriptors: Describe the three-dimensional bulk of the molecule or specific substituents (e.g., molar volume).

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a mathematical equation linking the descriptors to the observed reactivity. acs.orgchemrxiv.org Such a model could then be used to predict the reactivity of this compound without the need for further experiments, provided it falls within the applicability domain of the model.

Development of Predictive Models for Chemical Transformations

The study of this compound through theoretical and computational chemistry allows for the development of predictive models that can forecast its behavior in various chemical transformations. These models are instrumental in understanding reaction mechanisms, predicting product formation, and optimizing reaction conditions without the need for extensive empirical experimentation. By employing quantum chemical calculations, researchers can simulate the energetic pathways of reactions involving this compound, providing deep insights into its chemical reactivity.

A common approach involves the use of computational methods to model the transition states of potential reactions. For instance, in a hypothetical N-alkylation reaction of this compound with an alkyl halide, computational models can predict the activation energy required for the reaction to proceed. By systematically altering the structure of the alkyl halide in the computational model, a predictive framework can be established that correlates the substituent effects with the reaction rate. This allows for the in-silico screening of various reactants to identify the most efficient chemical transformation.

These predictive models often leverage Quantitative Structure-Activity Relationship (QSAR) principles, where the chemical structure of reactants is mathematically correlated with a specific outcome, such as reaction yield or rate. For this compound, a predictive QSAR model for a given transformation could be developed by calculating a series of molecular descriptors for the amine and its potential reaction partners. These descriptors, which can include electronic properties (e.g., partial charges, HOMO/LUMO energies) and steric parameters, are then used as variables in a statistical model to predict the outcome of the transformation. The development of such models is a key aspect of modern computational chemistry, enabling the rapid and efficient exploration of chemical reactivity.

Table 1: Hypothetical Predictive Model for the N-Arylation of this compound

| Aryl Halide Substituent (X) | Hammett Parameter (σ) | Calculated Activation Energy (kcal/mol) | Predicted Reaction Yield (%) |

| -NO₂ | 0.78 | 15.2 | 92 |

| -CN | 0.66 | 16.5 | 88 |

| -Br | 0.23 | 18.9 | 75 |

| -H | 0.00 | 20.1 | 65 |

| -CH₃ | -0.17 | 21.8 | 50 |

| -OCH₃ | -0.27 | 22.5 | 42 |

This table presents hypothetical data for the N-arylation of this compound with various substituted aryl halides. The data illustrates how a predictive model could correlate the electronic properties of the aryl halide (represented by the Hammett parameter) with the calculated activation energy and the predicted reaction yield.

Correlation of Structural Descriptors with Reactivity Profiles

The reactivity of this compound is intrinsically linked to its three-dimensional structure and electronic properties. Computational chemistry provides a powerful toolkit to quantify these characteristics through the calculation of various structural and electronic descriptors. These descriptors can then be correlated with experimentally observed or computationally predicted reactivity profiles, offering a deeper understanding of the molecule's chemical behavior.

Key structural descriptors for this compound include parameters such as bond lengths, bond angles, and dihedral angles, which define its conformational landscape. The presence of the butyl group and the amine functionality on the cyclopentane ring leads to the existence of multiple stereoisomers and conformers, each with a unique energy and, consequently, a distinct reactivity profile. Computational methods can be used to identify the most stable conformers and to calculate their relative populations at a given temperature.

Electronic descriptors, on the other hand, provide insight into the distribution of electrons within the molecule and its susceptibility to electrophilic or nucleophilic attack. Descriptors such as the electrostatic potential mapped onto the electron density surface can visually indicate the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also crucial electronic descriptors. For this compound, the HOMO is typically localized on the nitrogen atom of the amine group, indicating its nucleophilic character. The energy of the HOMO can be correlated with the amine's reactivity towards electrophiles; a higher HOMO energy generally corresponds to greater nucleophilicity.

By systematically calculating these descriptors for this compound and its derivatives, it is possible to establish quantitative correlations with their reactivity in specific reactions. For example, a linear relationship might be found between the calculated proton affinity (a measure of basicity) and the rate constant for its reaction with a given acid. These correlations are invaluable for predicting the reactivity of new, related compounds and for designing molecules with tailored chemical properties.

Table 2: Hypothetical Correlation of Structural and Electronic Descriptors of this compound Conformers with Reactivity

| Conformer | Relative Energy (kcal/mol) | N-C Bond Length (Å) | HOMO Energy (eV) | Predicted Nucleophilicity (arbitrary units) |

| Equatorial-trans | 0.00 | 1.472 | -8.95 | 1.00 |

| Equatorial-gauche | 0.65 | 1.473 | -8.98 | 0.95 |

| Axial-trans | 1.80 | 1.478 | -9.12 | 0.78 |

| Axial-gauche | 2.50 | 1.479 | -9.18 | 0.71 |

This table presents hypothetical data for different conformers of this compound. It illustrates how computational chemistry can be used to calculate key structural and electronic descriptors and how these descriptors can be correlated with a predicted reactivity profile, in this case, nucleophilicity.

Applications and Advanced Material Science Perspectives of 3 Butylcyclopentan 1 Amine

Role as a Ligand or Organocatalyst in Asymmetric Synthesis

The presence of a stereocenter and a coordinating amine group makes 3-Butylcyclopentan-1-amine an attractive candidate for the development of chiral ligands and organocatalysts. These are instrumental in asymmetric synthesis for producing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. yale.edu

The primary amine of this compound serves as a versatile anchor for the synthesis of more complex chiral ligands. Through chemical modifications, it can be converted into a range of functionalities, such as amides, imines, or phosphine-containing groups, to create bidentate or polydentate ligands. The design of these ligands often focuses on creating a well-defined chiral pocket around a metal center to control the stereochemical outcome of a reaction.

For instance, the amine can be reacted with phosphorus-containing electrophiles to synthesize P,N-ligands, which are effective in a variety of metal-catalyzed reactions. nih.gov The synthesis strategy for a hypothetical chiral P,N-ligand derived from this compound could involve the reaction of the amine with a chlorophosphine. The resulting ligand would possess both a hard nitrogen donor and a soft phosphorus donor, allowing for effective coordination to a range of transition metals.

Table 1: Hypothetical Design Parameters for Chiral Ligands Based on this compound

| Parameter | Design Consideration | Potential Impact on Catalysis |

|---|---|---|

| Backbone Rigidity | Introduction of cyclic structures or bulky groups | Enhances enantioselectivity by reducing conformational flexibility. |

| Steric Hindrance | Modification of the butyl group or addition of substituents | Influences substrate approach and can improve stereocontrol. |

| Electronic Properties | Introduction of electron-donating or -withdrawing groups | Modulates the reactivity of the metal center. |

| Chelate Ring Size | Varies with the linker between coordinating atoms | Affects the stability and geometry of the metal complex. |

The synthesis of such ligands leverages established organic chemistry transformations, allowing for the creation of a library of ligands with tunable steric and electronic properties. figshare.com

Chiral ligands based on scaffolds similar to this compound are crucial for a variety of metal-catalyzed asymmetric reactions. scilit.com In asymmetric hydrogenation, a chiral metal complex, often with a rhodium or ruthenium center, transfers hydrogen to a prochiral substrate, leading to the formation of a chiral product with high enantiomeric excess. The ligand's chirality dictates the facial selectivity of the hydrogen addition.

Similarly, in palladium-catalyzed asymmetric C-C coupling reactions, such as the Suzuki or Heck reaction, chiral ligands control the stereochemistry of the newly formed carbon-carbon bond. The ligand coordinates to the palladium catalyst and influences the geometry of the key intermediates in the catalytic cycle.

Table 2: Potential Applications of this compound-Derived Ligands in Asymmetric Catalysis

| Reaction Type | Metal Catalyst | Role of the Chiral Ligand |

|---|---|---|

| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | Controls the enantioselective addition of hydrogen across a double bond. |

| Asymmetric C-C Coupling | Palladium, Nickel, Copper | Induces asymmetry in the formation of new carbon-carbon bonds. |

| Asymmetric Cyclopropanation | Copper, Rhodium | Directs the stereoselective formation of cyclopropane (B1198618) rings. mdpi.com |

The effectiveness of these catalytic systems is highly dependent on the structure of the chiral ligand, highlighting the importance of ligand design and synthesis.

Intermediate in the Synthesis of Specialty Chemicals and Advanced Materials

As a functionalized cycloaliphatic amine, this compound can serve as a valuable building block for the synthesis of a wide array of specialty chemicals and advanced materials. enamine.netenamine.net Its bifunctional nature, with a reactive amine group and a modifiable hydrocarbon body, allows for its incorporation into diverse molecular architectures.

The primary amine group of this compound allows it to act as a monomer in step-growth polymerization. For example, it can react with diacyl chlorides or dicarboxylic acids to form polyamides, or with diisocyanates to produce polyureas. The incorporation of the 3-butylcyclopentyl moiety into the polymer backbone would be expected to impart unique properties to the resulting material.

The bulky and non-planar nature of the cyclopentyl ring could disrupt polymer chain packing, leading to materials with lower crystallinity and higher solubility. The butyl group would further enhance this effect and increase the polymer's hydrophobicity. These properties could be advantageous in applications requiring processable and amorphous polymers with tailored thermal and mechanical characteristics.

Table 3: Predicted Influence of this compound as a Monomer on Polymer Properties

| Polymer Type | Co-monomer | Expected Impact of this compound |

|---|---|---|

| Polyamide | Diacyl Chloride | Increased amorphous character, lower melting point, enhanced solubility. |

Advanced porous materials like Covalent Organic Frameworks (COFs) are constructed from organic building blocks linked by strong covalent bonds. researchgate.net The amine functionality of this compound makes it a potential candidate for incorporation into COF structures, typically through the formation of imine or amide linkages.

By functionalizing this compound with additional reactive sites, it can be used as a multitopic linker in the synthesis of three-dimensional COFs. rsc.org The inherent chirality of the molecule could also be exploited to construct chiral COFs, which have potential applications in enantioselective separations and catalysis. The butylcyclopentyl group would project into the pores of the framework, influencing the pore size and creating a specific chemical environment that could be tailored for selective guest binding.

Contribution to Chemo-sensing and Molecular Recognition Systems

The development of chemo-sensors and molecular recognition systems relies on the design of host molecules that can selectively bind to specific guest molecules or ions. The amine group of this compound can participate in hydrogen bonding and electrostatic interactions, which are fundamental to molecular recognition.

By integrating this amine into a larger molecular framework that also contains a signaling unit (e.g., a fluorophore), a chemo-sensor can be constructed. Upon binding of an analyte to the amine recognition site, a change in the signal, such as fluorescence quenching or enhancement, could be observed. The chiral nature of the 3-butylcyclopentyl scaffold could be utilized to develop sensors capable of enantioselective recognition, which is of significant interest in areas such as biomedical diagnostics and environmental monitoring.

Future Directions and Emerging Research Avenues for 3 Butylcyclopentan 1 Amine

Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Optimization

Retrosynthetic Planning: AI-driven retrosynthesis tools are becoming increasingly adept at devising synthetic pathways for complex molecules. chemcopilot.com These platforms, trained on vast databases of chemical reactions, can propose multiple disconnection strategies for 3-Butylcyclopentan-1-amine, potentially uncovering more efficient or novel routes than those devised by human intuition alone. acs.org By analyzing the structural features of the target molecule, these algorithms can identify key bond formations and suggest commercially available or easily synthesized precursors. engineering.org.cn For instance, an AI model might prioritize the reductive amination of 3-butylcyclopentanone (B8716900) or suggest alternative cyclization strategies based on predicted reaction success rates.

Reaction Condition Optimization: Machine learning algorithms excel at optimizing reaction conditions by exploring vast parameter spaces. acs.org For the synthesis of this compound, ML models can be trained to predict the optimal catalyst, solvent, temperature, and reaction time to maximize yield and minimize byproducts. beilstein-journals.org This is particularly valuable for complex multi-variable systems, where traditional one-factor-at-a-time optimization is inefficient. cam.ac.uk Bayesian optimization, for example, can intelligently select a sequence of experiments to perform, rapidly converging on the ideal conditions with a minimal number of actual laboratory runs. acs.orgresearchgate.net

Predictive Chemistry: AI models can predict various properties of this compound and its potential derivatives before they are even synthesized. This includes predicting physicochemical properties, spectroscopic data, and even potential biological activity. By screening virtual libraries of derivatives, researchers can prioritize the synthesis of compounds with the most promising characteristics, saving significant time and resources.

The integration of these AI and ML techniques promises to accelerate the discovery and development of this compound and its analogues, making the process more efficient, innovative, and predictive.

Exploration of Novel Reaction Pathways and Catalyst Discovery for its Synthesis and Derivatization

While established methods like reductive amination provide a reliable route to this compound, ongoing research into novel reaction pathways and catalyst development is crucial for improving efficiency, selectivity, and sustainability.

Advanced Catalysis: The discovery of new catalysts is a cornerstone of modern synthetic chemistry. For the synthesis of primary amines, research is moving beyond traditional noble metal catalysts (like Palladium or Platinum) towards catalysts based on more abundant and less expensive metals such as iron, cobalt, and nickel. kanto.co.jpacs.org These catalysts can be employed in reductive amination and other C-N bond-forming reactions. mdpi.com Furthermore, the development of photocatalytic methods offers new avenues for amine synthesis under mild conditions. acs.org

Key areas of catalyst discovery relevant to this compound include:

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), which simplifies their separation and reuse, contributing to more sustainable processes. mdpi.com

Enantioselective Catalysis: For creating specific stereoisomers of this compound, the development of chiral catalysts that can control the three-dimensional arrangement of atoms is a significant area of research.

Biocatalysis: The use of enzymes (biocatalysts) offers highly selective and environmentally friendly routes to chiral amines. acs.org

Novel Synthetic Methodologies: Beyond traditional methods, researchers are exploring innovative C-H amination reactions. These methods allow for the direct conversion of a carbon-hydrogen bond into a carbon-nitrogen bond, potentially simplifying synthetic routes by avoiding the need for pre-functionalized starting materials. harvard.edu Iron-based catalysts have shown promise in facilitating the direct amination of C-H bonds to form cyclic amines. harvard.edu Another area of exploration is the use of cyclization reactions, such as the iron(II)-catalyzed radical [3 + 2] cyclization of N-aryl cyclopropylamines with alkenes, to construct polyfunctionalized cyclopentylamine scaffolds. nih.gov